molecular formula C21H22N4O2S B2580953 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1005299-47-7

2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2580953
CAS No.: 1005299-47-7
M. Wt: 394.49
InChI Key: NBRIVCWAONGVBW-UHFFFAOYSA-N
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Description

2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide is a synthetic small molecule featuring a thiazole core, a structure of significant interest in medicinal chemistry. Compounds with similar thiazole scaffolds have been investigated as potent and selective agonists for the G-protein coupled receptor GPR88, a prominent target in neuroscience research for psychiatric and neurodegenerative disorders such as Parkinson's disease and addiction . Additionally, analogous 2-amino-thiazole derivatives have been explored for their potential as antitumor agents, highlighting the versatility of this chemotype in oncology research . The specific molecular architecture of this acetamide derivative, which incorporates a phenylcarbamoyl group and a phenylethyl moiety, suggests it is designed for targeted interaction with biological systems, potentially offering a valuable tool for probing protein function or signaling pathways. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-8-10-17(11-9-14)23-20(27)25-21-24-18(13-28-21)12-19(26)22-15(2)16-6-4-3-5-7-16/h3-11,13,15H,12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRIVCWAONGVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the carbamoyl group and the phenylethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxygenated derivative, while reduction may yield a more hydrogenated product.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring, an acetamide group, and a phenyl substituent, which contribute to its unique pharmacological properties. The presence of the methyl group on the phenyl ring may enhance lipophilicity and influence binding interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with thiazole structures exhibit promising anticancer properties. For instance, derivatives of thiazoles have been shown to inhibit cell proliferation in various cancer cell lines. Specific derivatives similar to the target compound have been identified as potential inhibitors of mutant IDH1 R132H in acute myeloid leukemia (AML), suggesting their role in inducing differentiation in cancer cells .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. Research has demonstrated that modifications to the thiazole ring can enhance efficacy against bacterial strains. The target compound's structure suggests it may possess similar properties, warranting further investigation into its antibacterial effects.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how structural modifications affect biological activity. Compounds with variations in the thiazole moiety or substitutions on the phenyl rings have been systematically studied to optimize their therapeutic potential. For example, altering the substituents on the phenyl ring has shown significant impacts on binding affinity and selectivity towards specific receptors .

Computational Studies

Computational docking studies have been employed to predict how the target compound interacts with various biological targets. These studies suggest that the compound binds effectively at allosteric sites, which can lead to novel therapeutic strategies by modulating receptor activity rather than directly competing with endogenous ligands .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry highlighted a series of thiazole derivatives that demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The study emphasized the importance of functional groups attached to the thiazole ring in determining anticancer activity .

Case Study 2: Antibacterial Activity of Thiazoles

Research conducted by Wang et al. examined a library of thiazole-containing compounds for their antibacterial properties against resistant strains of Staphylococcus aureus. The findings indicated that specific modifications increased potency, suggesting a pathway for developing new antibiotics based on thiazole scaffolds .

Mechanism of Action

The mechanism of action of 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1,3-Thiazol-4-yl 2-{[(4-Methylphenyl)carbamoyl]amino}, N-(1-phenylethyl) C21H22N4O2S 394.49 -
2-[(5-{[(4-Methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 1,3,4-Thiadiazol 5-{[(4-Methylphenyl)carbamoyl]amino}, sulfanyl, N-(4-nitrophenyl) C18H16N6O4S2 444.48
N-(4-Bromophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide 1,3-Thiazol-4-yl 2-{[(2-Methoxyphenyl)carbamoyl]amino}, N-(4-bromophenyl) C19H17BrN4O3S 477.34
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl 3,4-Dichlorophenyl C11H8Cl2N2OS 303.17
Mirabegron (MBG) 1,3-Thiazol-4-yl 2-Amino, N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl] C21H24N4O2S 396.51

Key Observations:

  • The target compound shares a 1,3-thiazole core with Mirabegron (MBG) but differs in substituents, notably the absence of MBG’s hydroxy-phenylethylamino group and the inclusion of a carbamoyl-linked 4-methylphenyl moiety.
  • Compared to the 1,3,4-thiadiazol derivative in , the target compound’s 1,3-thiazole core may confer distinct electronic and steric properties, influencing metabolic stability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Calculated)
Target Compound Not reported Low (highly lipophilic) 3.8
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 Insoluble in water 3.2
Mirabegron (MBG) 100–102 (HCl salt) Soluble in acidic conditions 2.5

Key Observations:

  • The dichlorophenyl derivative exhibits high thermal stability (melting point >450°C), likely due to strong intermolecular hydrogen bonding (N–H⋯N motifs) and π-stacking.
  • MBG’s lower LogP (2.5 vs. 3.8 for the target compound) suggests improved aqueous solubility, critical for oral bioavailability.

Q & A

Q. What are the key considerations for synthesizing 2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide in a research laboratory?

Synthesis requires a multi-step approach, typically involving:

  • Thiazole ring formation : Use 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) to generate the thiazole core .
  • Carbamoylation : React the thiazole intermediate with 4-methylphenyl isocyanate to introduce the carbamoyl group.
  • Acetamide coupling : Employ coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 1-phenylethylamine under inert conditions (e.g., dry DCM, 0–5°C) to finalize the structure .
    Critical parameters : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and optimize stoichiometry to avoid side products like unreacted intermediates or dimerization .

Q. What analytical methods are essential for confirming the structural integrity and purity of this compound?

  • Spectroscopic analysis : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to verify proton environments (e.g., thiazole protons at δ 7.82 ppm, aromatic protons in the 7.2–7.4 ppm range) and carbon backbone .
  • Mass spectrometry : Confirm molecular weight via EI-MS (e.g., m/z 305 [M+1] for related thiazole derivatives) .
  • Elemental analysis : Ensure purity by matching experimental vs. calculated values for C, H, N, and S (e.g., ±0.5% tolerance) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

  • Rationale : Thiazole derivatives often exhibit antimicrobial properties via inhibition of bacterial DNA gyrase or fungal cytochrome P450 .
  • Methodology :
    • Derivatization : Synthesize analogs with modifications to the 4-methylphenyl or phenylethyl groups.
    • Bioassays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination) .
    • Controls : Include reference drugs (e.g., ciprofloxacin, fluconazole) and solvent controls to validate assay conditions .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiazole-based compounds?

  • Case example : If one study reports potent anticancer activity (e.g., IC₅₀ < 10 µM) while another shows inactivity:
    • Reproducibility checks : Verify cell line authenticity (e.g., HeLa vs. primary cells), assay protocols (MTT vs. resazurin), and compound stability in DMSO .
    • Mechanistic studies : Use molecular docking to compare binding affinities to target proteins (e.g., EGFR kinase) across analogs .
    • Meta-analysis : Cross-reference physicochemical properties (logP, solubility) with bioactivity data to identify outliers .

Q. How can X-ray crystallography enhance understanding of this compound’s conformational stability?

  • Procedure : Grow single crystals via slow evaporation (e.g., ethanol/water mixture) and collect diffraction data (Cu-Kα radiation, 100 K).
  • Insights : Analyze bond angles, torsion angles (e.g., thiazole-acetamide linkage), and intermolecular interactions (e.g., hydrogen bonding with solvent) to correlate structure with solubility or stability .

Methodological Challenges

Q. What steps mitigate degradation during long-term storage of this compound?

  • Storage conditions : Store at –20°C in amber vials under argon to prevent photolytic/oxidative degradation .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water gradient) .

Q. How can researchers optimize yield in large-scale synthesis without compromising purity?

  • Scale-up adjustments : Replace TBTU with cost-effective coupling agents (e.g., EDC/HOBt) and switch from DCM to THF for easier solvent recovery .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate high-purity product (>98%) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., isocyanates) .
  • Waste disposal : Neutralize acidic/basic waste before disposal and incinerate organic residues .

Data Interpretation and Reporting

Q. How should researchers address variability in biological assay results across replicates?

  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish significant activity (p < 0.05) from noise .
  • Documentation : Report Z’-factor values (>0.5 indicates robust assay conditions) and include raw data in supplementary materials .

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